Cas no 2580224-77-5 (2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

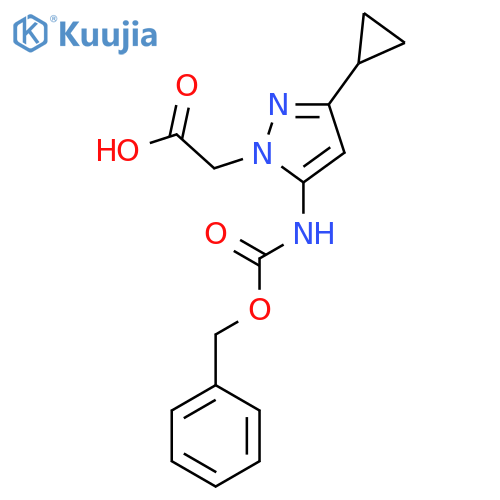

2580224-77-5 structure

商品名:2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

- 2580224-77-5

- EN300-27725754

- 2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

-

- インチ: 1S/C16H17N3O4/c20-15(21)9-19-14(8-13(18-19)12-6-7-12)17-16(22)23-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,22)(H,20,21)

- InChIKey: JDTNAUHPMAQSSU-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC1=CC(C2CC2)=NN1CC(=O)O)=O

計算された属性

- せいみつぶんしりょう: 315.12190603g/mol

- どういたいしつりょう: 315.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 93.4Ų

2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725754-0.05g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 0.05g |

$851.0 | 2025-03-20 | |

| Enamine | EN300-27725754-10.0g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 10.0g |

$4360.0 | 2025-03-20 | |

| Enamine | EN300-27725754-5.0g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 5.0g |

$2940.0 | 2025-03-20 | |

| Enamine | EN300-27725754-0.5g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 0.5g |

$974.0 | 2025-03-20 | |

| Enamine | EN300-27725754-0.1g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 0.1g |

$892.0 | 2025-03-20 | |

| Enamine | EN300-27725754-5g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 5g |

$2940.0 | 2023-09-10 | ||

| Enamine | EN300-27725754-1.0g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 1.0g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-27725754-2.5g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 2.5g |

$1988.0 | 2025-03-20 | |

| Enamine | EN300-27725754-0.25g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 95.0% | 0.25g |

$933.0 | 2025-03-20 | |

| Enamine | EN300-27725754-1g |

2-(5-{[(benzyloxy)carbonyl]amino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |

2580224-77-5 | 1g |

$1014.0 | 2023-09-10 |

2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2580224-77-5 (2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量